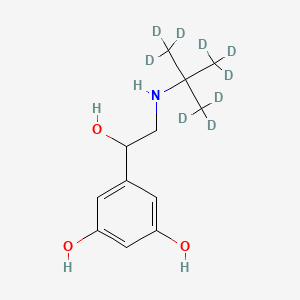
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt is a compound with the molecular formula C213C3H8Cl2N4S and a molecular weight of 230.09 . This compound is primarily used in proteomics research and is known for its stability and solubility in various solvents such as dimethyl sulfoxide, methanol, and water .
Preparation Methods
The synthesis of 1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt involves several steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the chloromethyl group. The guanidine moiety is then attached to the thiazole ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial production methods for this compound are designed to ensure high purity and yield. The reaction conditions often involve controlled temperatures and the use of specific catalysts to facilitate the reactions. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt involves its interaction with specific molecular targets. The chloromethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt can be compared with other similar compounds such as:
- 1-(4-Chloromethyl-2-thiazoyl)guanidine Hydrochloride Salt
- 1-(5-(chloromethyl)-1,3-oxathiol-2-yl)guanidine hydrochloride
- 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-azaethene-1,1-diamine, chloride
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique isotopic labeling of this compound makes it particularly useful in certain research applications, such as tracing metabolic pathways .
Properties
IUPAC Name |
2-[4-(chloromethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H/i3+1,4+1,5+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWWLGOFMSKHV-XNBXTRTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)


![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)




